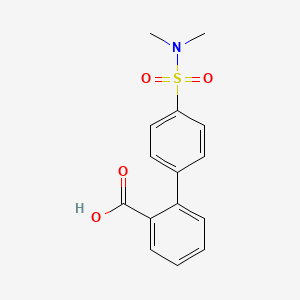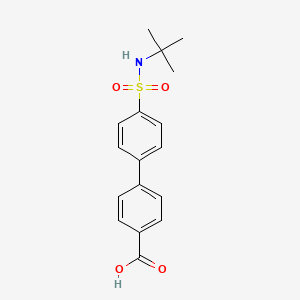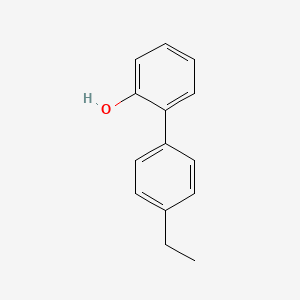
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-t-Butylsulfamoylphenyl)benzoic acid (2-tBSA) is an organic compound that is widely used in the field of synthetic organic chemistry. It is a white crystalline solid that is soluble in polar solvents such as methanol, ethanol, and acetone. 2-tBSA has a melting point of 95°C and is available in 95% purity. It has been used in a variety of scientific research applications due to its unique properties.
Mechanism of Action
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% functions as a nucleophile in organic synthesis reactions. It acts as an electron-rich species that can react with electrophilic species, such as carbonyl compounds, to form new covalent bonds. The reaction proceeds through the formation of a magnesium-sulfonate ester intermediate, which is then converted into the desired benzoic acid product.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% has been shown to have no known biochemical or physiological effects, as it is not known to be metabolized or absorbed by the body. It is considered to be a non-toxic and non-irritating compound, and is not known to interact with any other compounds in the body.
Advantages and Limitations for Lab Experiments
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is readily available in 95% purity. It is also relatively stable and is not known to react with other compounds in the laboratory. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% is sensitive to heat and light, and should be stored in a cool, dark place.
Future Directions
The use of 2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% in scientific research is expected to continue to grow in the coming years. In particular, it is expected to be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. Furthermore, it is expected to be used in the synthesis of more advanced materials, such as nanomaterials and polymers. Additionally, it is expected to be used in the synthesis of more sophisticated drugs, as well as in the synthesis of organosilicon compounds. Finally, it is expected to be used in the development of more efficient catalysts for organic synthesis reactions.
Synthesis Methods
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% is synthesized via the reaction of 4-t-butylsulfamoylphenylmagnesium bromide and benzoic acid. This reaction is carried out in a polar solvent such as methanol, ethanol, or acetone. The reaction proceeds in two steps, with the first step involving the formation of a magnesium-sulfonate ester, and the second step involving the formation of the benzoic acid product.
Scientific Research Applications
2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials. It has also been used as a catalyst in the synthesis of peptides and peptidomimetics. Furthermore, 2-(4-t-Butylsulfamoylphenyl)benzoic acid, 95% has been used in the synthesis of organosilicon compounds, as well as in the synthesis of a variety of other organic compounds.
properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCMKDBQTKTIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369824.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369837.png)

![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)


![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
